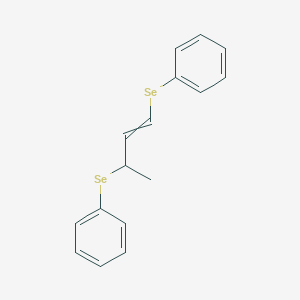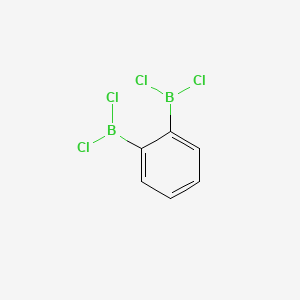
1,2-Bis(dichloroboryl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(dichloroboryl)benzene is an organoboron compound characterized by the presence of two dichloroboryl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Bis(dichloroboryl)benzene can be synthesized through several methods. One common approach involves the hydrolysis of this compound . Another method includes a Br/Li exchange reaction of 2-(2-bromophenyl)butyl [1,3,6,2]dioxazaborocan, followed by quenching the aryllithium intermediate with trimethyl borate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves controlled laboratory conditions to ensure the purity and stability of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(dichloroboryl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can yield borohydrides.
Substitution: The dichloroboryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrides, fluorides, and chlorides. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and specific temperature controls to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and borohydrides, depending on the specific reaction pathway and conditions employed .
Wissenschaftliche Forschungsanwendungen
1,2-Bis(dichloroboryl)benzene has several scientific research applications:
Biology: The compound’s unique properties make it a valuable tool in studying boron-related biochemical processes.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 1,2-bis(dichloroboryl)benzene involves its ability to form bifurcated triel bonds with hydride and halide anions. These interactions influence the geometry of the compound, leading to various configurations such as trigonal and tetrahedral structures . The molecular targets and pathways involved in its action are primarily related to its Lewis acid properties and the formation of stable complexes with electron-rich sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Bis(dichloroboryl)naphthalene: Similar in structure but with a naphthalene core instead of a benzene ring.
1,2-Bis(dichloromethyl)benzene: Contains dichloromethyl groups instead of dichloroboryl groups.
Uniqueness
1,2-Bis(dichloroboryl)benzene is unique due to its ability to form bifurcated triel bonds and its versatile reactivity with various anions. This makes it a valuable compound for studying triel bonding interactions and for applications in synthetic chemistry .
Eigenschaften
CAS-Nummer |
107134-81-6 |
|---|---|
Molekularformel |
C6H4B2Cl4 |
Molekulargewicht |
239.5 g/mol |
IUPAC-Name |
dichloro-(2-dichloroboranylphenyl)borane |
InChI |
InChI=1S/C6H4B2Cl4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H |
InChI-Schlüssel |
LPNVMMAZYMHBGH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1B(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Hydroxybicyclo[4.2.0]oct-3-en-2-one](/img/structure/B14340603.png)
![3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14340610.png)
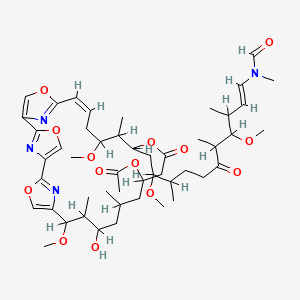
![[(1-Ethoxyethenyl)oxy]benzene](/img/structure/B14340618.png)
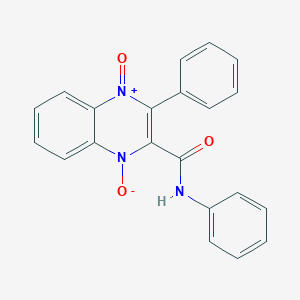
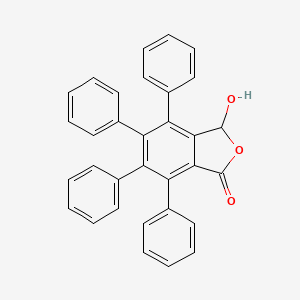
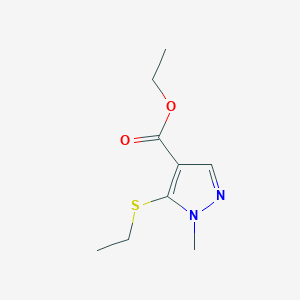
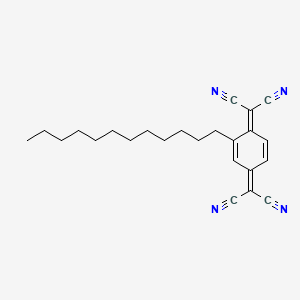
![12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine](/img/structure/B14340636.png)
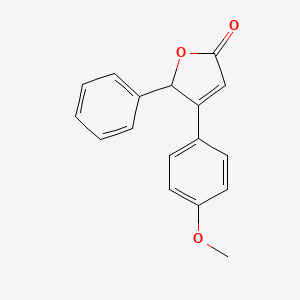

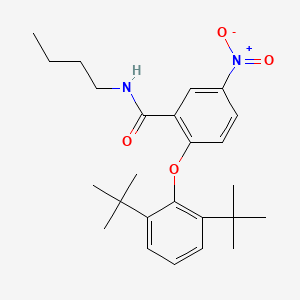
![(E)-1-[2-(Benzylsulfanyl)phenyl]-2-phenyldiazene](/img/structure/B14340670.png)
